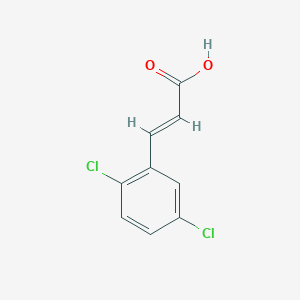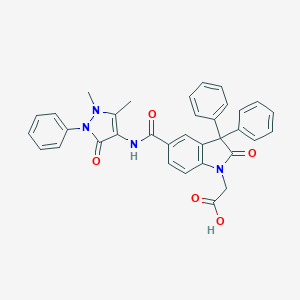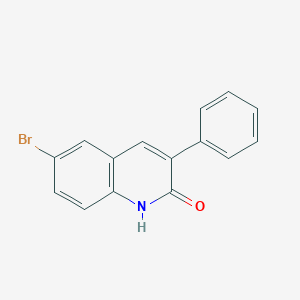
4-Hidroxi-3-propilbenzoato de metilo
Descripción general
Descripción
Methyl 4-hydroxy-3-propylbenzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxy-3-propylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-3-propylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis farmacéutica
4-Hidroxi-3-propilbenzoato de metilo: se utiliza como precursor en la síntesis de Gefitinib, un fármaco utilizado para el tratamiento del cáncer de pulmón de células no pequeñas. El compuesto sirve como material de partida en una nueva ruta sintética que incluye pasos de alquilación, nitración, reducción y ciclización para producir Gefitinib con altos rendimientos generales .
Industria cosmética
Conocido como metil parabeno, este compuesto se utiliza ampliamente como agente antimicrobiano en cosméticos y productos de cuidado personal. Su eficacia como conservante se extiende también a los productos alimenticios, asegurando una mayor vida útil y seguridad frente a la contaminación microbiana .
Nanotecnología
En el ámbito de la nanotecnología, This compound podría estar involucrado en el desarrollo de nano-biosensores. Estos sensores están diseñados para la detección de cambios epigenéticos, como la metilación del ADN y la modificación de histonas, que son cruciales en la progresión del cáncer y la resistencia a los fármacos. La sensibilidad y especificidad de estos nano-biosensores superan las herramientas de diagnóstico tradicionales, ofreciendo nuevas vías para el diagnóstico temprano y las estrategias terapéuticas personalizadas .
Aplicaciones ópticas no lineales
Los análogos estructurales de This compound se han estudiado por su potencial en aplicaciones ópticas no lineales. Estos incluyen la generación de tercera armónica, que es significativa para la conversión de frecuencia, la tecnología láser, la conmutación óptica y otras tecnologías relacionadas. Los derivados del compuesto pueden utilizarse para cultivar co-cristales orgánicos con prometedoras propiedades ópticas no lineales .
Química analítica
En química analítica, This compound puede utilizarse como compuesto estándar o de referencia en diversos métodos cromatográficos y espectrométricos. Sus características bien definidas lo hacen adecuado para la calibración y el desarrollo de métodos en análisis complejos .
Ciencia de los materiales
Los derivados del compuesto también son de interés en la ciencia de los materiales, en particular en la síntesis de nuevos materiales con propiedades específicas. Por ejemplo, sus análogos estructurales pueden utilizarse para crear co-cristales orgánicos con las características físicas y químicas deseadas para aplicaciones avanzadas .
Preservación de alimentos
Como metil parabeno, se emplea como conservante en la industria alimentaria. Sus propiedades antimicrobianas ayudan a prevenir el deterioro y a prolongar la vida útil de diversos productos alimenticios .
Mecanismo De Acción
Target of Action
Methyl 4-hydroxy-3-propylbenzoate, also known as Methylparaben, is primarily used as a preservative in the food, cosmetic, and pharmaceutical industry . Its primary targets are various types of fungi and bacteria, where it acts as an anti-fungal and antimicrobial agent .
Mode of Action
It is known to inhibit the growth of fungi and bacteria, thereby acting as a preservative . It is also known to have an estrogenic effect, mimicking estrogen in rats and having anti-androgenic activity .
Biochemical Pathways
It is known to be involved in the synthesis of methyl benzoate, a major floral scent compound . The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate .
Pharmacokinetics
Methylparaben exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . It is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body .
Result of Action
Methylparaben has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methylparaben. For instance, exposure to sunlight can enhance its cytotoxic effects . Furthermore, its stability and efficacy as a preservative can be affected by the pH, temperature, and other factors of the product it is used in.
Análisis Bioquímico
Cellular Effects
The effects of Methyl 4-hydroxy-3-propylbenzoate on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxy-3-propylbenzoate may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-3-propylbenzoate can vary with different dosages in animal models. Studies are needed to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methyl 4-hydroxy-3-propylbenzoate may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Methyl 4-hydroxy-3-propylbenzoate within cells and tissues are subjects of ongoing research. It may interact with certain transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl 4-hydroxy-3-propylbenzoate and any effects on its activity or function are not fully understood. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
methyl 4-hydroxy-3-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUEJVSGMTLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473099 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105211-78-7 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)













